molecular formula C12H13ClFNO4 B1382773 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid CAS No. 1357943-15-7

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid

Cat. No. B1382773
CAS RN: 1357943-15-7
M. Wt: 289.69 g/mol
InChI Key: WBFBXHLREWMWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-Butoxycarbonylamino-3-Chloro-2-Fluoro-Benzoic Acid (6-TBCFBA) is an organic compound that has been studied for its potential applications in science and technology. 6-TBCFBA is a derivative of benzoic acid and has been the subject of numerous research studies due to its unique properties. 6-TBCFBA has been found to have various biochemical and physiological effects, and has been used in numerous laboratory experiments.

Scientific Research Applications

Analytical Chemistry

It can also play a role in analytical chemistry as a standard or reagent in chromatography and spectrometry. Its distinct chemical properties allow for the precise measurement and analysis of complex mixtures.

Each of these applications leverages the unique chemical structure of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid , particularly its protected amino group and halogenated aromatic ring, to perform specific functions in various fields of scientific research. The compound’s versatility underscores its importance in advancing both fundamental and applied sciences. 1

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for handling precautions, storage, and disposal guidelines .

properties

IUPAC Name

3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBXHLREWMWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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